5-Bromopyridine-3-carbohydrazide
Overview
Description
5-Bromopyridine-3-carbohydrazide is a chemical compound with the CAS Number: 112193-41-6 . It has a molecular weight of 216.04 and its IUPAC name is 5-bromonicotinohydrazide . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromopyridine-3-carbohydrazide is represented by the InChI code: 1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) . The molecular formula is C6H6BrN3O .Physical And Chemical Properties Analysis
5-Bromopyridine-3-carbohydrazide is a solid at room temperature . It has a boiling point of 199-202°C . The molecular weight is 216.04 .Scientific Research Applications
Catalytic Amination
A study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, where amination of 5-bromo-2-chloropyridine predominately yields a high isolated yield and excellent chemoselectivity. This showcases the compound's role in the synthesis of aminated pyridines, potentially extending to derivatives like 5-Bromopyridine-3-carbohydrazide for pharmaceutical syntheses (Ji, Li, & Bunnelle, 2003).
Electrocatalytic Carboxylation
Another research explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, highlighting the compound's utility in incorporating carbon dioxide into organic molecules, offering a pathway for creating carboxylic acids under mild conditions. This suggests potential applications in environmental chemistry and sustainable synthesis methods (Feng et al., 2010).
Supramolecular Assembly
The research on halogen bonding directed supramolecular assembly in bromo-substituted compounds indicates the role of 5-bromopyridine derivatives in forming macrocyclic structures. This has implications in materials science, particularly in the design of molecular sensors, and in the creation of novel materials with specific optical or electrical properties (Mocilac & Gallagher, 2014).
Ligand Design for Biological Applications
Studies involving the synthesis of ligands with 5-bromopyridine structures for potential labeling of biological material indicate the compound's importance in bioconjugation chemistry. This is crucial for developing diagnostic tools and targeted therapies in medicinal chemistry (Charbonnière, Weibel, & Ziessel, 2002).
Molecular Docking and Computational Chemistry
Computational studies on bromopyridine derivatives, like the analysis of 5-bromo-3-nitropyridine-2-carbonitrile, provide insights into molecular interactions, electronic structure, and potential biological activity. Such studies are foundational in drug design and the development of therapeutic agents, indicating the potential of 5-Bromopyridine-3-carbohydrazide in these areas (Arulaabaranam et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-bromopyridine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXTAUONOFMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351297 | |
Record name | 5-bromopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Bromopyridine-3-carbohydrazide | |
CAS RN |
112193-41-6 | |
Record name | 5-bromopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromonicotinohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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